molecular formula C18H14N4O5S B2735070 N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 899757-00-7

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2735070
CAS No.: 899757-00-7
M. Wt: 398.39
InChI Key: BUFMBTDYMXFCHM-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrazole core fused with a benzothiazole moiety. The pyrazole ring (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) is substituted at position 3 with an acetamide group, which is further linked to a sulfonated benzothiazole unit (1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl). The structural complexity arises from the integration of two pharmacophoric motifs:

  • Pyrazole: Known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .

The compound’s synthesis likely involves multi-step reactions, including cyclocondensation for the pyrazole ring and sulfonation for the benzothiazole system.

Properties

IUPAC Name

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-16(11-21-18(25)13-8-4-5-9-14(13)28(21,26)27)19-15-10-17(24)22(20-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFMBTDYMXFCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials might include phenylhydrazine, ethyl acetoacetate, and 2-aminobenzothiazole. The synthesis could involve the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic or basic conditions.

    Formation of the benzothiazole ring: This can be synthesized by reacting 2-aminobenzothiazole with appropriate reagents.

    Coupling of the two rings: The final step involves coupling the pyrazole and benzothiazole rings through an acetamide linkage, which can be achieved using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. These might include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor binding: The compound might bind to specific receptors on cell surfaces, modulating their activity.

    Pathway modulation: The compound might affect specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, a comparative analysis with structurally related molecules is provided below.

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents/Functional Groups Reported Bioactivity/Properties References
Target Compound Pyrazole-Benzothiazole hybrid Acetamide, phenyl, 1,1,3-trioxo-benzothiazole Inferred: Potential kinase inhibition -
Pyrazole-1-carbothioamides Pyrazole Carbothioamide, isoxazolyl, nitrophenyl Antimicrobial, anti-inflammatory
Benzenesulfonamide-pyrazole derivatives Pyrazole-Sulfonamide Sulfonamide, methyl, phenyl Inferred: COX-2 inhibition
Marine actinomycete-derived pyrazoles Pyrazole (marine natural products) Halogenated or glycosylated side chains Anticancer, antibacterial

Key Observations :

Structural Diversity :

  • The target compound’s benzothiazole-1,1,3-trioxide group distinguishes it from simpler pyrazole derivatives (e.g., carbothioamides in ). This sulfone moiety may enhance solubility and binding affinity compared to sulfonamides .
  • Unlike marine-derived pyrazoles with halogenated side chains , the target compound’s phenyl and acetamide groups suggest a focus on hydrogen-bond-driven interactions, critical for enzyme inhibition.

Hydrogen-Bonding Patterns: The acetamide group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), similar to carbothioamides .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise sulfonation steps, contrasting with simpler pyrazole-carbothioamides formed via thioamide substitution .

Bioactivity Inference: While direct bioactivity data for the target compound are lacking, its structural analogs exhibit antimicrobial (pyrazole-carbothioamides) and anti-inflammatory (sulfonamide derivatives) properties .

Biological Activity

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety and a benzothiazole derivative. Its molecular formula is C17H14N4O4SC_{17}H_{14}N_4O_4S, with a molecular weight of approximately 382.38 g/mol. The presence of both heterocyclic rings contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₄N₄O₄S
Molecular Weight382.38 g/mol
IUPAC NameThis compound

Antioxidant Properties

Research indicates that compounds containing pyrazole and benzothiazole moieties exhibit significant antioxidant activity. The antioxidant capacity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways. A study utilizing molecular docking techniques demonstrated that similar compounds effectively interact with key enzymes involved in oxidative stress regulation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies. The presence of functional groups that can modulate inflammatory pathways suggests potential therapeutic applications in treating diseases characterized by chronic inflammation. For instance, docking studies have shown promising interactions with targets such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation through multiple pathways including the modulation of signaling cascades associated with cell survival and death .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Pyrazole-based compounds have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways essential for microbial growth .

Case Studies

Several case studies provide insights into the biological activities of similar compounds:

  • Antioxidant Activity Study : A study investigated the antioxidant potential of a series of pyrazole derivatives through DPPH radical scavenging assays. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research : In vitro studies demonstrated that a related pyrazole compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
  • Anticancer Investigation : A recent study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell viability and induction of apoptosis, highlighting their potential as anticancer agents .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates validated?

Answer:
The synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazine derivatives with β-ketoesters to form the 4,5-dihydro-1H-pyrazole core. For example, diethyl acetone-1,3-dicarboxylate reacts with hydrazine hydrate to yield pyrazolone intermediates, which are further functionalized using reagents like DMFDMA (N,N-dimethylformamide dimethyl acetal) to introduce methylidene groups . Intermediate validation relies on ¹H/¹³C NMR for structural confirmation and HPLC-MS for purity assessment. Critical steps include controlling reaction temperatures (<50°C) to avoid side products like over-oxidized benzothiazole derivatives .

Basic: Which spectroscopic and chromatographic techniques are prioritized for structural elucidation?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm; benzothiazole SO₂ groups deshield adjacent protons to δ 7.5–8.5 ppm) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (SO₂, ~1350–1150 cm⁻¹) groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazole and benzothiazole rings .
  • UPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted acetamide precursors) .

Advanced: How can Design of Experiments (DoE) optimize reaction yield and minimize byproducts?

Answer:
Apply response surface methodology (RSM) to model variables:

  • Factors : Solvent polarity (e.g., toluene vs. DMF), stoichiometry (hydrazine:β-ketoester ratio), and catalyst loading (e.g., p-TsOH) .
  • Outputs : Yield, purity, and reaction time.
    For example, demonstrates that flow chemistry systems enhance reproducibility by maintaining precise temperature (±2°C) and residence time control, reducing side reactions like benzothiazole ring-opening . Central composite designs (CCD) are recommended for non-linear optimization .

Advanced: How to resolve contradictory mechanistic data in the formation of the benzothiazole moiety?

Answer:
Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). To clarify:

  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in the trioxo-benzothiazole group .
  • Kinetic Studies : Monitor intermediates via in-situ FT-IR or Raman spectroscopy to identify rate-determining steps .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) compare activation energies for proposed pathways . highlights dithiazole intermediates that may rearrange under acidic conditions, suggesting a zwitterionic transition state .

Advanced: What strategies validate the compound’s biological activity against conflicting in vitro/in vivo data?

Answer:

  • Target Engagement Assays : Use SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., kinases or GPCRs) .
  • Metabolite Profiling : LC-HRMS identifies active metabolites that may explain discrepancies (e.g., in vivo oxidation of the pyrazole ring) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with protein active sites, prioritizing residues critical for binding (e.g., hydrogen bonds with benzothiazole SO₂ groups) . shows pyrazole-carbothioamide derivatives exhibit anti-inflammatory activity via COX-2 inhibition, but redox instability in vivo may reduce efficacy .

Advanced: How does substituent variation on the pyrazole ring influence physicochemical properties?

Answer:

  • LogP Calculations : Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to increase hydrophilicity (clogP reduction from 3.2 to 1.8) .
  • Thermal Stability : DSC (differential scanning calorimetry) reveals that methyl groups at the pyrazole 1-position raise melting points by 20–30°C, enhancing crystallinity .
  • Solubility : Co-solvent systems (e.g., PEG-400/water) improve aqueous solubility for pharmacokinetic studies .

Advanced: What analytical workflows address batch-to-batch variability in large-scale synthesis?

Answer:

  • PAT (Process Analytical Technology) : Implement inline NIR spectroscopy to monitor reaction progression and adjust parameters in real time .
  • Multivariate Analysis (MVA) : PCA (principal component analysis) correlates impurity profiles (e.g., residual DMFDMA) with reaction conditions .
  • QbD (Quality by Design) : Define a design space for critical quality attributes (CQAs) like particle size and polymorphic form .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS/MS. The benzothiazole SO₂ group is prone to hydrolysis at pH >8 .
  • Light Stress Testing : ICH Q1B guidelines assess photostability; UV irradiation (λ = 320–400 nm) may cleave the pyrazole-acetamide bond .
  • Cyclic Voltammetry : Predict redox-mediated degradation (e.g., oxidation of the dihydropyrazole ring) .

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